1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
The compound "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone" is a complex organic molecule with potential applications in various scientific fields. Its structure comprises a quinoline ring fused with an oxadiazole moiety, connected by a thioether linkage to an ethanone group. This configuration suggests intriguing chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone generally involves multi-step organic reactions. The process may include the formation of the quinoline ring, the oxadiazole ring, and their subsequent coupling. A typical route could start with the cyclization of suitable precursors to form the quinoline and oxadiazole cores, followed by thiolation and final condensation steps under controlled conditions such as specific temperature, pH, and the presence of catalysts or solvents.
Industrial Production Methods
Industrial production might involve large-scale batch reactions, employing automated reactors to ensure precise control over reaction conditions. The key steps would be optimized for yield and purity, using cost-effective reagents and robust purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions:
Oxidation: : This compound might be prone to oxidation at the sulfur or quinoline nitrogen atoms.
Reduction: : Selective reduction could target the ketone group, converting it into an alcohol.
Substitution: : Halogenation or other electrophilic substitution reactions could occur at reactive positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild acidic conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon or sodium borohydride in alcoholic solvents.
Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated derivatives of the parent compound.
Scientific Research Applications
This compound's unique structure makes it valuable for various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its reactivity is leveraged for the formation of novel compounds with potential utility in materials science.
Biology: : Investigated for its potential as a biological probe or an intermediate in the synthesis of bioactive molecules.
Medicine: : Potentially explored for its pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: : Could be utilized in the development of new materials, such as polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its application:
Molecular Targets: : This compound may interact with specific enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: : Could modulate biochemical pathways related to oxidative stress, cellular signaling, or metabolic processes.
Comparison with Similar Compounds
Unique Features
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is distinguished by its combination of the quinoline and oxadiazole rings connected through a thioether linkage, which imparts unique reactivity and potential biological activity.
Similar Compounds
Quinoline derivatives: : Compounds like quinine and chloroquine, known for their pharmacological activities.
Oxadiazole derivatives: : Compounds like 1,3,4-oxadiazole, used in various chemical and biological applications.
Thioether-linked compounds: : Molecules with sulfur linkages known for their stability and reactivity in organic synthesis.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-9-10-17(12-15(14)2)20-22-23-21(26-20)27-13-19(25)24-11-5-7-16-6-3-4-8-18(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKPNJAQKDSKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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